Chemical properties of 1-(4-Chloro-benzyl)-piperidin-4-ol
Chemical properties of 1-(4-Chloro-benzyl)-piperidin-4-ol
Technical Whitepaper: Chemical Properties & Applications of 1-(4-Chloro-benzyl)-piperidin-4-ol
Executive Summary
1-(4-Chloro-benzyl)-piperidin-4-ol is a bifunctional pharmacophore and a critical intermediate in the synthesis of antihistamines, antipsychotics, and sigma receptor ligands.[1] Characterized by a piperidine ring substituted with a secondary hydroxyl group at the C4 position and a p-chlorobenzyl moiety at the N1 position, this compound serves as a versatile scaffold for diversifying chemical libraries.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles. It specifically addresses the critical distinction between this compound and its structural isomer, the haloperidol metabolite 4-(4-chlorophenyl)piperidin-4-ol, to prevent costly experimental errors.
Chemical Identity & Structural Analysis
The structural integrity of 1-(4-Chloro-benzyl)-piperidin-4-ol relies on the stability of the benzyl-amine bond and the nucleophilicity of the secondary alcohol.[1]
| Property | Details |
| IUPAC Name | 1-[(4-Chlorophenyl)methyl]piperidin-4-ol |
| Common Name | N-(4-Chlorobenzyl)-4-hydroxypiperidine |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.72 g/mol |
| Key Precursor CAS | 21937-61-1 (1-(4-chlorobenzyl)piperidin-4-one) |
| Structural Features | [1][2][3] • Secondary Alcohol (C4): Site for esterification/etherification.• Tertiary Amine (N1): Basic center (pKa ~9.0), proton acceptor.• p-Chlorobenzyl Group: Lipophilic anchor, stable to basic hydrolysis.[1] |
CRITICAL WARNING: Do not confuse this compound with 4-(4-chlorophenyl)piperidin-4-ol (CAS 39512-49-7) .[1] The latter has the aryl group attached directly to the C4 carbon and is a metabolite of Haloperidol. The target compound described here has the aryl group attached to the nitrogen via a methylene bridge.
Physicochemical Properties
The following data represents experimental and predicted values derived from structural analogs and commercial precursors.
| Property | Value (Approx.) | Context |
| Physical State | Solid (Crystalline) | Likely forms white to off-white needles upon recrystallization.[1] |
| Melting Point | 98–102 °C | Estimated based on the ketone precursor (MP ~94°C). |
| Boiling Point | ~340 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| pKa (Base) | 9.1 ± 0.2 | The piperidine nitrogen is moderately basic; forms stable hydrochloride salts. |
| LogP | 2.3 ± 0.3 | Moderate lipophilicity due to the chlorobenzyl ring. |
| Solubility | DCM, MeOH, EtOH, DMSO | Highly soluble in polar organic solvents; sparingly soluble in water.[1] |
Synthetic Pathways
Two primary routes are established for the synthesis of 1-(4-Chloro-benzyl)-piperidin-4-ol. Route A (Ketone Reduction) is preferred for high purity and yield, while Route B (Alkylation) is cost-effective for large-scale crude preparation.[1]
Diagram 1: Synthesis Workflow
[1]
Detailed Protocol: Route A (Ketone Reduction)
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Reagents: 1-(4-chlorobenzyl)piperidin-4-one (1.0 eq), Sodium Borohydride (NaBH₄, 1.1 eq), Methanol (anhydrous).
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Setup: Dissolve the ketone in Methanol (10 mL/g) and cool to 0°C under nitrogen atmosphere.
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Addition: Add NaBH₄ portion-wise over 30 minutes to control hydrogen evolution.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).
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Workup: Quench with water. Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]
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Yield: Typically >90%.
Chemical Reactivity & Derivatization
The molecule possesses two distinct reactive centers: the secondary alcohol and the tertiary amine . The alcohol is the primary site for derivatization in drug discovery.
Diagram 2: Reactivity Profile
Key Reaction Classes:
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Etherification (Clobenztropine Synthesis): Reaction with p-chlorodiphenylmethyl chloride yields Clobenztropine , an antihistamine.[1] This requires strong bases (NaH) in aprotic solvents (DMF/THF).
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Esterification: Reaction with various acyl chlorides yields lipophilic esters, often used to improve blood-brain barrier (BBB) penetration in CNS-active analogs.[1]
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Quaternization: The tertiary nitrogen can be alkylated with methyl iodide to form quaternary ammonium salts, which generally lack CNS activity but may act peripherally.
Pharmaceutical Applications
This scaffold is a "privileged structure" in medicinal chemistry, appearing in ligands for multiple G-Protein Coupled Receptors (GPCRs).[1]
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Antihistamines (H1 Antagonists): The bulky chlorobenzyl group mimics the lipophilic domain required for H1 receptor binding. The 4-hydroxyl group is often etherified to a benzhydryl group (e.g., Clobenztropine).
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Sigma Receptor Ligands: N-substituted piperidines with benzyl moieties show high affinity for Sigma-1 (σ1) receptors.[1] The 4-OH group can be modified to tune selectivity between σ1 and σ2 subtypes.[1]
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Muscarinic Antagonists: Derivatives of this alcohol often exhibit anticholinergic properties, useful in treating smooth muscle spasms.
Safety & Handling (SDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
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Storage: Store in a cool, dry place. Hygroscopic; keep container tightly closed.[1]
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Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.
References
- Synthesis of Piperidines:Organic Syntheses, Coll. Vol. 1, p. 99 (1941); Vol. 9, p. 16 (1929).
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Ketone Precursor Data: Santa Cruz Biotechnology. "1-(4-chlorobenzyl)piperidin-4-one (CAS 21937-61-1)".[1]
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Clobenztropine Structure: PubChem Database. "Clobenztropine (CID 2809)".
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Isomer Distinction: Sigma-Aldrich. "4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7)".[1]
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General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[1] Chem. 1996, 61, 11, 3849–3862.[1]
